molecular formula C12H17ClF2N2O B1451218 2-(2,4-Difluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride CAS No. 1185293-74-6

2-(2,4-Difluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride

Cat. No. B1451218
M. Wt: 278.72 g/mol
InChI Key: UWNBVJPWZVWYLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Difluoro-phenyl)-2-morpholin-4-yl-ethylamine hydrochloride is a chemical compound with the following properties:



  • Molecular Formula : C₁₂H₁₇ClF₂N₂O

  • Molecular Weight : 278.73 g/mol

  • Synonyms : 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

  • Appearance : Crystalline solid



Molecular Structure Analysis

The molecular structure of 2-(2,4-Difluoro-phenyl)-2-morpholin-4-yl-ethylamine hydrochloride consists of a morpholine ring attached to a 2,4-difluorophenyl group via an ethylamine linker. The hydrochloride salt provides stability and solubility.



Chemical Reactions Analysis

This compound may participate in various chemical reactions, including:



  • Amide Formation : Reacting with acyl chlorides or anhydrides to form amides.

  • Nucleophilic Substitution : Undergoing substitution reactions at the morpholine nitrogen.

  • Hydrolysis : Breaking down in aqueous solutions to yield the free amine.



Physical And Chemical Properties Analysis


  • Solubility : Soluble in polar solvents like water and methanol.

  • Melting Point : Determined experimentally (refer to specific literature).

  • Stability : Stable under standard storage conditions.

  • pH Sensitivity : The hydrochloride salt confers pH-dependent solubility.


Scientific Research Applications

  • (2,4-Difluoro-phenyl)-hydrazine : This compound is used in various scientific fields, particularly in organic chemistry for the synthesis of other compounds. The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. The results or outcomes obtained would also depend on the specific reactions involved.

  • 2’,4’-Difluoroacetophenone : This compound is used in the field of organic chemistry as a building block for the synthesis of more complex molecules. It is often used in reactions involving nucleophilic addition to the carbonyl group. The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. The results or outcomes obtained would also depend on the specific reactions involved.

  • 2,4-Difluorophenol : This compound is used in various scientific fields, particularly in organic chemistry for the synthesis of other compounds. The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. The results or outcomes obtained would also depend on the specific reactions involved.
  • 2,4-Difluorophenol : This compound is used in various scientific fields, particularly in organic chemistry for the synthesis of other compounds. The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. The results or outcomes obtained would also depend on the specific reactions involved.

Safety And Hazards


  • Toxicity : Evaluate toxicity based on animal studies and in vitro assays.

  • Handling Precautions : Use appropriate protective equipment (gloves, goggles) when handling.

  • Storage : Store in a cool, dry place away from direct sunlight.

  • Disposal : Follow local regulations for disposal of chemical waste.


Future Directions

Future research should focus on:



  • Biological Activity : Investigating its potential as a drug candidate.

  • Structure-Activity Relationships : Exploring modifications for improved efficacy.

  • Pharmacokinetics : Assessing absorption, distribution, metabolism, and excretion.


properties

IUPAC Name

2-(2,4-difluorophenyl)-2-morpholin-4-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2O.ClH/c13-9-1-2-10(11(14)7-9)12(8-15)16-3-5-17-6-4-16;/h1-2,7,12H,3-6,8,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNBVJPWZVWYLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CN)C2=C(C=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Difluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Difluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2,4-Difluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride
Reactant of Route 3
2-(2,4-Difluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(2,4-Difluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(2,4-Difluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride
Reactant of Route 6
2-(2,4-Difluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.